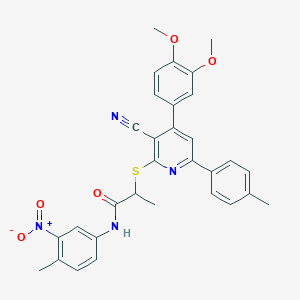
2-Amino-6-(bromomethyl)pteridin-4(3H)-one hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide is a chemical compound with the molecular formula C9H9Br2N3O It is a derivative of pteridinone, characterized by the presence of an amino group at the 2-position, a bromomethyl group at the 6-position, and a hydrobromide salt form
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide typically involves the bromination of a pteridinone precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a suitable solvent. The amino group can be introduced through nucleophilic substitution reactions using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and amination reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The hydrobromide salt form is typically obtained by reacting the free base with hydrobromic acid.
化学反応の分析
Types of Reactions
2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine and other functional groups.
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds, forming imines or amides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alcohols for substitution reactions, as well as oxidizing and reducing agents like hydrogen peroxide and sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pteridinone derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
科学的研究の応用
2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where pteridinone derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide involves its interaction with specific molecular targets and pathways. The amino and bromomethyl groups play crucial roles in its reactivity and binding affinity. The compound may inhibit or activate enzymes, interfere with DNA replication, or modulate signaling pathways, depending on its specific application.
類似化合物との比較
Similar Compounds
2-Amino-6-chloromethyl-4(1H)-pteridinone Hydrobromide: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-Amino-6-methyl-4(1H)-pteridinone Hydrobromide: Lacks the halogen atom, having a methyl group instead.
2-Amino-6-iodomethyl-4(1H)-pteridinone Hydrobromide: Contains an iodomethyl group, which may exhibit different reactivity due to the larger size and different electronegativity of iodine.
Uniqueness
2-Amino-6-bromomethyl-4(1H)-pteridinone Hydrobromide is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential biological activity. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it a valuable intermediate in synthetic chemistry and a promising candidate for biological studies.
特性
分子式 |
C7H7Br2N5O |
|---|---|
分子量 |
336.97 g/mol |
IUPAC名 |
2-amino-6-(bromomethyl)-3H-pteridin-4-one;hydrobromide |
InChI |
InChI=1S/C7H6BrN5O.BrH/c8-1-3-2-10-5-4(11-3)6(14)13-7(9)12-5;/h2H,1H2,(H3,9,10,12,13,14);1H |
InChIキー |
BGELRNOEUFVLPF-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C2C(=O)NC(=NC2=N1)N)CBr.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B11771656.png)










![N-(2-Amino-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide](/img/structure/B11771732.png)

